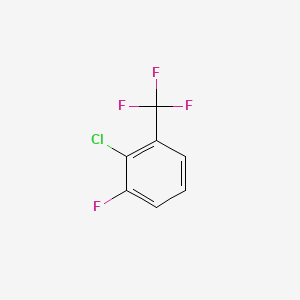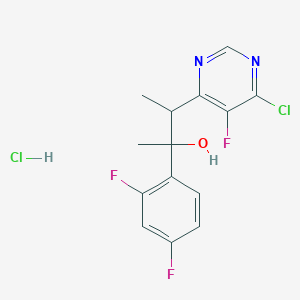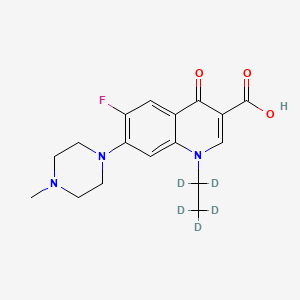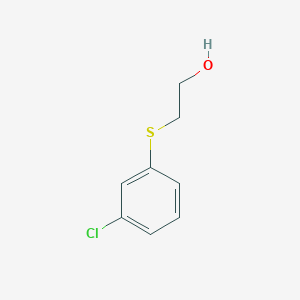
Hepcidin
Übersicht
Beschreibung
Hepcidin is a peptide hormone primarily produced by the liver. It plays a crucial role in regulating iron homeostasis in the body. Discovered in 2000, this compound controls the absorption, distribution, and storage of iron, making it essential for maintaining iron balance and preventing iron-related disorders .
Wirkmechanismus
Target of Action
Hepcidin, also known as this compound-25 in humans, primarily targets a protein called Ferroportin . Ferroportin is the sole iron exporter in iron-transporting cells, including duodenal enterocytes, splenic reticuloendothelial macrophages, and hepatocytes . It plays a crucial role in controlling iron release into the circulation .
Mode of Action
This compound interacts with Ferroportin by binding to it, which leads to the internalization and degradation of the this compound-Ferroportin complex . This interaction inhibits iron absorption from enterocytes and iron release from macrophages and hepatocytes . The mechanism of action of this compound is remarkably simple and efficient .
Biochemical Pathways
The this compound-Ferroportin axis is central to the regulation of systemic iron homeostasis . This compound’s action on Ferroportin affects systemic iron availability, which in turn influences various biochemical pathways. For instance, it regulates plasma iron concentrations, intestinal iron absorption, and body iron stores . This compound expression is induced by iron overload and inflammation, and its deficiency can lead to hyperabsorption of iron from the diet and iron overload .
Pharmacokinetics
In terms of pharmacokinetics, this compound has a short half-life . A study of a fully humanized monoclonal antibody (LY2787106) with high affinity for this compound showed that this compound clearance (32 mL/h) and volume of distribution (7.7 L) were independent of dose and time, leading to a dose-proportional increase in concentration with dose .
Result of Action
The action of this compound has significant molecular and cellular effects. This compound’s interaction with Ferroportin leads to decreased iron absorption and reduced iron export from cells, thereby regulating iron homeostasis . In humans, complete this compound deficiency can result in juvenile hemochromatosis, a genetic disorder characterized by massive and lethally toxic iron overload . Conversely, this compound excess can cause severe iron deficiency anemia accompanied by sequestration of iron in macrophages .
Action Environment
The action of this compound can be influenced by various environmental factors. Inflammation and iron-load have been shown to induce this compound expression . In the brain, secretion of abundant this compound is related to the severity of brain damage, and this damage can be reversed by blocking systemic and local this compound secretion . Furthermore, this compound metabolism is altered in chronic kidney disease . These findings highlight the importance of the physiological and pathological environment in influencing this compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Hepcidin is a 25-amino-acid peptide with antimicrobial activity that is structurally similar to defensins . It interacts with ferroportin, the only known iron export protein, inducing its internalization and degradation . This interaction is remarkably simple and efficient, controlling the major flows of iron into plasma, including absorption of dietary iron in the intestine, recycling of iron by macrophages, and mobilization of stored iron from hepatocytes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by regulating the egress of iron from cells such as intestinal epithelial cells and macrophages involved in transport of iron into extracellular spaces . This compound also plays a role in cellular iron homeostasis, controlling the expression of cellular iron importers and exporters .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with biomolecules, particularly ferroportin . Upon binding, this compound induces the internalization and degradation of ferroportin, thereby modulating the absorption of iron from the diet and release of iron from cellular stores . This mechanism of action is central to the regulation of iron homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Serum this compound concentrations were found to be lower for premenopausal than for postmenopausal women, and constant over age in men . This suggests that this compound’s effects on cellular function may vary over time and under different physiological conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, in a mouse model of anemia of inflammation, ablation of this compound ameliorated anemia and allowed faster recovery . This suggests that the dosage of this compound can significantly impact its effects in vivo.
Metabolic Pathways
This compound is involved in the metabolic pathways of iron homeostasis . It interacts with enzymes and cofactors involved in these pathways, including divalent metal transporter 1 (DMT1) and poly-(rC)-binding proteins (PCBPs), which are involved in iron absorption and transport .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It binds to ferroportin, leading to its internalization and degradation, which in turn affects the localization or accumulation of iron within cells .
Subcellular Localization
This compound is found in various subcellular locations. It is highly expressed in blood vessels, in endothelium and in pericytes . This compound is also present in glial cells and in areas where neurogenesis and synaptic plasticity are maintained throughout adult life, such as the olfactory bulb, sub-ventricular zone, and dentate gyrus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hepcidin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. This process involves the following steps:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to a resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the addition of subsequent amino acids.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding this compound is cloned into an expression vector.
Expression: The vector is introduced into a host cell (e.g., E. coli), which produces this compound.
Purification: The this compound peptide is purified from the host cell lysate using chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Hepcidin undergoes various biochemical reactions, including:
Oxidation: this compound contains cysteine residues that can form disulfide bonds, stabilizing its structure.
Reduction: Disulfide bonds in this compound can be reduced to free thiol groups under reducing conditions.
Proteolytic Cleavage: this compound can be cleaved by proteases, resulting in smaller peptide fragments.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular oxygen can oxidize cysteine residues.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol are used to reduce disulfide bonds.
Proteolytic Cleavage: Enzymes such as trypsin or chymotrypsin are used for proteolytic cleavage.
Major Products:
Oxidation: Formation of disulfide-bonded this compound.
Reduction: Free thiol-containing this compound.
Proteolytic Cleavage: Smaller peptide fragments of this compound.
Wissenschaftliche Forschungsanwendungen
Hepcidin has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in iron metabolism and regulation.
Medicine: Explored as a therapeutic target for treating iron-related disorders such as anemia of chronic disease and hereditary hemochromatosis.
Industry: Utilized in the development of diagnostic assays for measuring this compound levels in biological samples
Vergleich Mit ähnlichen Verbindungen
Ferritin: A protein that stores iron and releases it in a controlled manner.
Transferrin: A glycoprotein that binds and transports iron in the blood.
Lactoferrin: An iron-binding protein with antimicrobial properties.
Uniqueness of Hepcidin: this compound is unique in its ability to directly regulate iron absorption and distribution by controlling the degradation of ferroportin. Unlike ferritin and transferrin, which are involved in iron storage and transport, this compound acts as a hormonal regulator of iron homeostasis .
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(1R,6R,12R,17R,20S,23S,26R,31R,34R,39R,42S,45S,48S,51S,59S)-51-(4-aminobutyl)-31-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]-20-benzyl-23-[(2S)-butan-2-yl]-45-(3-carbamimidamidopropyl)-48-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-59-(2-methylsulfanylethyl)-7,10,19,22,25,33,40,43,46,49,52,54,57,60,63,64-hexadecaoxo-3,4,14,15,28,29,36,37-octathia-8,11,18,21,24,32,41,44,47,50,53,55,58,61,62,65-hexadecazatetracyclo[32.19.8.26,17.212,39]pentahexacontan-26-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C113H170N34O31S9/c1-8-56(3)86-108(173)132-69(36-60-22-12-10-13-23-60)97(162)139-80-52-183-182-48-76-101(166)140-78-50-185-186-51-79(138-95(160)68(30-35-179-7)126-83(151)43-122-91(156)74(46-180-181-47-75(137-104(80)169)92(157)123-44-84(152)127-76)136-94(159)65(26-16-18-31-114)129-100(165)73(45-148)135-93(158)67(28-20-33-121-113(117)118)128-98(163)70(131-103(78)168)38-62-41-119-54-124-62)105(170)141-77(102(167)130-66(27-17-19-32-115)96(161)146-89(59(6)150)112(177)178)49-184-187-53-81(106(171)143-86)142-109(174)87(57(4)9-2)144-107(172)82-29-21-34-147(82)111(176)72(37-61-24-14-11-15-25-61)134-99(164)71(39-63-42-120-55-125-63)133-110(175)88(58(5)149)145-90(155)64(116)40-85(153)154/h10-15,22-25,41-42,54-59,64-82,86-89,148-150H,8-9,16-21,26-40,43-53,114-116H2,1-7H3,(H,119,124)(H,120,125)(H,122,156)(H,123,157)(H,126,151)(H,127,152)(H,128,163)(H,129,165)(H,130,167)(H,131,168)(H,132,173)(H,133,175)(H,134,164)(H,135,158)(H,136,159)(H,137,169)(H,138,160)(H,139,162)(H,140,166)(H,141,170)(H,142,174)(H,143,171)(H,144,172)(H,145,155)(H,146,161)(H,153,154)(H,177,178)(H4,117,118,121)/t56-,57-,58+,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-,89-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOTXKZIRSHZQV-RXHOOSIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC4CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CNC=N7)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)N3)NC2=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)N3)NC2=O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C113H170N34O31S9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2789.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356390-47-0 | |
| Record name | Hepcidin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356390470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does hepcidin interact with its target and what are the downstream effects?
A1: this compound exerts its iron-regulating effects by binding to ferroportin (FPN), the primary iron exporter protein found on the surface of enterocytes and macrophages [, , , , ]. This interaction triggers FPN internalization and degradation, effectively trapping iron within these cells and reducing its release into the bloodstream [, , , , ]. This process leads to decreased dietary iron absorption and sequestration of iron within macrophages and hepatic stores [, , ].
Q2: Can this compound directly block ferroportin activity?
A2: Research suggests that this compound can directly inhibit FPN activity via a calcium-dependent mechanism that doesn't rely on endocytosis [, ]. This observation stems from studies in Xenopus oocytes, where this compound rapidly inhibited iron efflux even when endocytosis was blocked. This finding suggests a possible additional layer of this compound's regulatory role beyond FPN degradation.
Q3: Does this compound have any other effects besides regulating iron homeostasis?
A3: Emerging research indicates that this compound might play a role in modulating acute inflammatory responses []. Studies show that this compound, upon activating Jak2, can phosphorylate the transcription factor Stat3, triggering a transcriptional response in macrophages []. This response influences the expression of various genes, some of which are involved in inflammation [].
Q4: What is the molecular formula and weight of this compound?
A4: The mature, biologically active form of this compound, this compound-25, has a molecular formula of C130H194N40O37S7 and a molecular weight of 3014.46 g/mol.
Q5: What is unique about the structure of this compound?
A5: this compound is a cysteine-rich peptide characterized by a hairpin structure stabilized by four disulfide bridges [, ]. This unique structural motif, resembling a ladder-like arrangement, is crucial for its stability and biological activity [, ].
Q6: Is there evidence of this compound forming complexes with other molecules?
A6: Research shows that this compound can form complexes with iron []. Studies have identified a monoferric this compound complex, suggesting a possible role for iron binding in this compound's function []. This interaction has been investigated using techniques like mass spectrometry, UV/visible absorbance, CD studies, and EPR spectroscopy [].
Q7: What factors influence this compound expression?
A7: this compound expression is tightly regulated by a complex interplay of factors, including:
- Iron levels: Elevated body iron levels, both circulating and stored, stimulate this compound production [, , , ].
- Inflammation: Inflammatory cytokines, particularly interleukin-6 (IL-6), are potent inducers of this compound expression [, , , , ].
- Erythropoietic activity: Increased erythropoiesis, driven by factors like anemia and hypoxia, suppresses this compound production to enhance iron availability for red blood cell synthesis [, , , , ].
Q8: What role does the BMP/SMAD pathway play in this compound regulation?
A8: The bone morphogenetic protein (BMP)/SMAD pathway is a key signaling cascade for this compound expression []. BMP6, in particular, plays a central role, binding to its receptors and the coreceptor hemojuvelin (HJV) to activate SMAD proteins, which then translocate to the nucleus and induce this compound transcription [, ].
Q9: How does the erythroid factor erythroferrone (Erfe) impact this compound?
A9: Erythroferrone (Erfe), a hormone produced by erythroblasts, acts as a negative regulator of this compound []. During periods of increased erythropoietic demand, such as after hemorrhage or erythropoietin stimulation, Erfe is released and suppresses this compound production, thereby increasing iron availability for erythropoiesis [].
Q10: How is this compound implicated in hereditary hemochromatosis (HH)?
A10: Hereditary hemochromatosis, a genetic disorder characterized by iron overload, is often linked to inappropriately low this compound levels relative to iron stores [, , , ]. Mutations in genes within the this compound regulatory pathway, such as HFE, TFR2, and HJV, disrupt the normal this compound response to iron, leading to iron accumulation [, ].
Q11: What is the role of this compound in the anemia of inflammation (AI)?
A11: Anemia of inflammation, frequently observed in chronic inflammatory conditions, is characterized by elevated this compound levels [, , , ]. The inflammatory response, often driven by IL-6, stimulates this compound production, leading to iron sequestration within cells and reduced iron availability for erythropoiesis [, , , ].
Q12: Does this compound contribute to iron overload in beta-thalassemia?
A12: In beta-thalassemia, a group of inherited blood disorders characterized by ineffective erythropoiesis, this compound levels are often inappropriately low relative to iron stores, contributing to iron overload [, , ]. The overproduction of erythroferrone in the context of ineffective erythropoiesis has been implicated in this this compound suppression [].
Q13: What is the clinical significance of measuring this compound levels?
A13: Measuring this compound levels provides valuable insights into iron homeostasis and can aid in the diagnosis and management of various iron disorders. It helps differentiate between different types of anemia, such as iron deficiency anemia (IDA) and anemia of chronic disease (ACD) [, , ]. This compound levels can also help monitor iron overload conditions and assess the effectiveness of iron chelation therapy.
Q14: What methods are available for measuring this compound levels?
A14: Several methods are available for measuring this compound levels, including:
- Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) are widely used for quantifying this compound in serum and urine [, , , ].
- Mass spectrometry: Mass spectrometry-based methods, such as SELDI-TOF MS, offer high sensitivity and specificity for measuring this compound isoforms [, ].
Q15: Are there challenges associated with measuring this compound levels?
A15: Yes, measuring this compound levels presents certain challenges:
- Assay standardization: Currently, there's no standardized this compound assay, leading to variability in results across different laboratories [, ].
- Low circulating levels: this compound circulates at very low concentrations, requiring highly sensitive assays for accurate measurement [, ].
- Diurnal variation: this compound levels exhibit diurnal variation, necessitating standardized sample collection times [].
Q16: Can this compound or its analogs be used therapeutically?
A16: Research is exploring the therapeutic potential of this compound and its analogs for treating iron overload disorders. Minihepcidins, smaller synthetic peptides that mimic this compound's activity, have shown promise in preclinical studies [, ]. These minihepcidins have the potential to overcome the limitations of natural this compound, such as high production costs and unfavorable pharmacokinetic properties [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3415216.png)





![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide](/img/structure/B3415271.png)
![2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3415277.png)




![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3415298.png)

